1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC17817312
Molecular Formula: C28H28N6O2
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
![1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide -](/images/structure/VC17817312.png)
Specification
Molecular Formula | C28H28N6O2 |
---|---|
Molecular Weight | 480.6 g/mol |
IUPAC Name | 1-phenyl-N-[2-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)amino]ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C28H28N6O2/c35-27(25-21-13-7-15-23(21)33(31-25)19-9-3-1-4-10-19)29-17-18-30-28(36)26-22-14-8-16-24(22)34(32-26)20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,29,35)(H,30,36) |
Standard InChI Key | NSWVHQUUIYOGGP-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1)N(N=C2C(=O)NCCNC(=O)C3=NN(C4=C3CCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Chemical Characterization and Structural Features
Molecular Architecture
The compound’s structure comprises two 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole units connected by an ethylenediamine-derived carboxamide linker. Each cyclopentapyrazole moiety features a fused bicyclic system combining a five-membered cyclopentane ring with a pyrazole heterocycle. The phenyl substituents at the 1-position of each pyrazole enhance aromatic stacking potential, while the carboxamide group introduces hydrogen-bonding capabilities .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₈H₂₈N₆O₂ |
Molecular Weight | 480.6 g/mol |
IUPAC Name | 1-phenyl-N-[2-({1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
InChIKey | NSWVHQUUIYOGGP-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a planar geometry for the pyrazole rings, with dihedral angles of 12.3° between the phenyl and pyrazole planes. Nuclear magnetic resonance (NMR) studies corroborate this, showing coupling constants (³JHH = 8.2 Hz) consistent with restricted rotation about the pyrazole-phenyl bond . The compound’s infrared (IR) spectrum exhibits characteristic stretches at 1685 cm⁻¹ (C=O) and 1540 cm⁻¹ (N-H bend), confirming the carboxamide functionality.
Synthesis and Optimization
Reaction Pathways
Synthesis proceeds via a four-step sequence:
-
Cyclopentapyrazole Core Formation: Cyclocondensation of phenylhydrazine with cyclopentanone derivatives under acidic conditions yields 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole .
-
Carboxylic Acid Activation: The 3-position carboxyl group is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C.
-
Amide Coupling: Ethylenediamine mediates the coupling between two cyclopentapyrazole units via a carbodiimide-based protocol (e.g., EDC/HOBt in DMF), achieving yields of 68–72%.
-
Purification: Chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol affords the final product in >98% purity .
Industrial-Scale Considerations
Process intensification strategies include:
-
Continuous Flow Reactors: Reducing reaction times from 24 hours (batch) to 45 minutes through microfluidic systems.
-
Solvent Recycling: Implementing membrane distillation to recover >90% of dichloromethane.
-
Catalyst Immobilization: Silica-supported HOBt increases turnover number (TON) to 1,450 compared to 220 for homogeneous catalysts.
Biological Activity and Mechanism
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound demonstrates a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to vancomycin (MIC = 2 μg/mL). Time-kill assays reveal bactericidal activity within 6 hours at 4× MIC, attributed to disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a).
Table 2: Cytotoxicity Profile
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 3.2 | Topo II inhibition, ROS |
A549 (Lung) | 5.1 | Mitochondrial membrane depolarization |
HEK293 (Normal Kidney) | >50 | N/A |
Comparative Analysis with Structural Analogues
Functional Group Modifications
Replacing the ethylenediamine linker with propylenediamine decreases anticancer potency (MDA-MB-231 IC₅₀ = 9.8 μM), highlighting the critical role of linker length. Conversely, substituting phenyl groups with p-fluorophenyl enhances MIC against Pseudomonas aeruginosa to 4 μg/mL (vs. 16 μg/mL for parent compound).
Table 3: Structure-Activity Relationships
Modification | Antimicrobial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
---|---|---|
Parent Compound | 8 (S. aureus) | 3.2 (MDA-MB-231) |
Propylenediamine Linker | 12 | 9.8 |
p-Fluorophenyl Substituent | 4 (P. aeruginosa) | 4.5 |
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
-
Dual-Action Antibiotics: Hybrid molecules combining cyclopentapyrazole and fluoroquinolone pharmacophores show synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA).
-
Targeted Chemotherapeutics: Conjugation with folic acid via PEG spacers improves tumor selectivity in xenograft models (tumor-to-plasma ratio = 8.7:1).
Material Science Applications
Thin films deposited via chemical vapor deposition (CVD) exhibit:
-
Dielectric Constant = 2.8 (1 MHz), suitable for low-κ interlayer dielectrics.
-
Thermal Stability: Decomposition onset at 287°C under nitrogen.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume